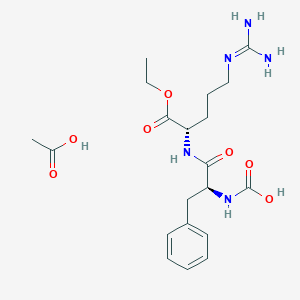

Ac-Phe-Arg-Oet AcOH

Description

Contextualization of Ac-Phe-Arg-OEt AcOH as a Phenylalanine-Arginine Dipeptide Ester Derivative

Ac-Phe-Arg-OEt AcOH is a structurally defined chemical compound that belongs to the class of dipeptide esters. Its core structure is composed of two amino acids, L-phenylalanine and L-arginine, linked by a peptide bond. Several key modifications distinguish this molecule for its specific applications.

The N-terminus of the phenylalanine residue is capped with an acetyl group (Ac), which enhances its stability by preventing non-specific degradation by aminopeptidases. liwei-peptide.com The C-terminus of the arginine residue is modified into an ethyl ester (OEt). This esterification of the carboxylic acid group increases the hydrophobicity of the molecule, which can improve its ability to permeate cell membranes. liwei-peptide.comresearchgate.net The entire molecule is supplied as an acetate (B1210297) salt (AcOH), which aids in its solubility and stability for laboratory use. sigmaaldrich.com

The combination of a hydrophobic aromatic amino acid (phenylalanine) and a positively charged, basic amino acid (arginine) makes this dipeptide a specific substrate for certain proteases that recognize and cleave at such sequences. liwei-peptide.com

Below is a table summarizing the key chemical properties of Ac-Phe-Arg-OEt AcOH.

| Property | Value |

| Full Chemical Name | Nα-Acetyl-L-phenylalanyl-L-arginine ethyl ester acetate |

| Molecular Formula | C20H31N5O7 |

| Molecular Weight | 453.5 g/mol |

| Appearance | Off-white powder |

| Key Structural Features | Acetylated N-terminus, Phenylalanine residue, Arginine residue, Ethyl ester C-terminus, Acetate salt |

Data sourced from multiple chemical suppliers and research articles. scbt.comchembk.com

Significance of Peptide Esters in Biochemical Probes and Precursor Development

Peptide esters, such as Ac-Phe-Arg-OEt, are fundamental tools in the field of biochemistry, primarily serving as biochemical probes and precursors for more complex molecules. Their utility stems from the ester group's ability to act as a leaving group during enzymatic reactions, making them excellent substrates for various enzymes, particularly proteases. liwei-peptide.com

In the context of biochemical probes, peptide esters are instrumental in:

Enzyme Kinetics and Specificity Studies: They are widely used to measure the activity and substrate specificity of proteolytic enzymes like trypsin, chymotrypsin (B1334515), and kallikreins. liwei-peptide.com The rate of hydrolysis of the ester bond, which can often be monitored spectrophotometrically, provides a direct measure of enzyme activity. bvsalud.org

Development of Diagnostic Assays: The specificity of a peptide ester for a particular enzyme can be harnessed to develop diagnostic tests for diseases where enzyme activity is dysregulated. liwei-peptide.com

Cell-Based Assays: The enhanced cell permeability of peptide esters allows researchers to study intracellular enzymes in their native environment. liwei-peptide.com Upon entering the cell, intracellular esterases can hydrolyze the ester, releasing the active peptide. researchgate.net

As precursors, peptide esters are valuable building blocks in:

Peptide Synthesis: They serve as protected amino acid derivatives in the stepwise synthesis of larger, more complex peptides and peptide-based therapeutics. chemimpex.comacs.org

Drug Delivery Systems: The ester modification can be a key component of prodrug strategies, where an inactive peptide ester is administered and then converted to the active form by enzymes at the target site. chemimpex.com

Overview of Academic Research Trajectories for Ac-Phe-Arg-OEt AcOH and Related Structures

The primary research application of Ac-Phe-Arg-OEt has been as a highly specific and sensitive substrate for tissue kallikreins, a group of serine proteases. chembk.combvsalud.org Research has demonstrated that Ac-Phe-Arg-OEt is more rapidly hydrolyzed by human urinary and pancreatic kallikreins than other commonly used substrates. bvsalud.org This high sensitivity has enabled the development of precise and convenient assays to measure kallikrein activity in biological fluids like urine. liwei-peptide.comchembk.com

A significant body of research has focused on the purification and characterization of various kallikreins, utilizing Ac-Phe-Arg-OEt to monitor enzymatic activity throughout the purification process and to determine the kinetic constants of the purified enzymes. chembk.comnih.gov For instance, in the characterization of human pancreatic kallikrein, Ac-Phe-Arg-OEt was used to determine a specific activity of 1000 U/mg of protein. nih.gov

Beyond kallikreins, the Phe-Arg motif has been a focal point in the development of inhibitors for other proteases. Studies on cysteine proteases from pathogens like Trypanosoma cruzi have identified a preference for dipeptide substrates containing phenylalanine and arginine. This has spurred research into developing Phe-Arg based compounds as potential therapeutic agents against diseases caused by these organisms.

Furthermore, research into dipeptide esters containing phenylalanine and arginine extends to their use in developing inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), where the order and chirality of the amino acids in the dipeptide ester were found to be crucial for selectivity.

The table below summarizes some of the key research findings involving Ac-Phe-Arg-OEt and related structures.

| Research Area | Key Findings |

| Enzyme Substrate | Ac-Phe-Arg-OEt is a highly sensitive and specific substrate for human urinary and pancreatic kallikreins, superior to other substrates like Bz-ArgOEt. chembk.combvsalud.org |

| Diagnostic Assay Development | Enabled the creation of a highly sensitive spectrophotometric assay for measuring human urinary kallikrein activity. liwei-peptide.combvsalud.org |

| Enzyme Characterization | Used to determine the kinetic constants (Km and Vmax) for the hydrolysis of human pancreatic kallikrein. nih.gov |

| Protease Inhibitor Development | Dipeptides with Phe-Arg motifs are explored as inhibitors for various proteases, including those from pathogenic protozoa. |

| Peptide Synthesis | Serves as a building block for the synthesis of more complex peptides and peptide-based therapeutics. chemimpex.comacs.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-ethoxy-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O5.C2H4O2/c1-2-28-16(25)13(9-6-10-21-17(19)20)22-15(24)14(23-18(26)27)11-12-7-4-3-5-8-12;1-2(3)4/h3-5,7-8,13-14,23H,2,6,9-11H2,1H3,(H,22,24)(H,26,27)(H4,19,20,21);1H3,(H,3,4)/t13-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXCDPRDASAGRP-IODNYQNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic and Biochemical Interactions of Ac Phe Arg Oet Acoh

Characterization of Substrate Specificity and Hydrolysis by Proteolytic Enzymes

The cleavage of Ac-Phe-Arg-OEt AcOH is a key indicator of the substrate specificity of various proteolytic enzymes. Its structure, containing a phenylalanine and an arginine residue, allows for interaction with proteases that recognize these specific amino acids.

Interaction and Cleavage by Serine Proteases: Trypsin and Chymotrypsin (B1334515) Families

Serine proteases are a major class of enzymes that cleave peptide bonds. Their specificity is largely determined by the nature of the S1 binding pocket, which accommodates the amino acid residue at the P1 position of the substrate.

Trypsin and Trypsin-like Enzymes: These enzymes exhibit a strong preference for cleaving peptide bonds following positively charged amino acids like arginine or lysine (B10760008). wikipedia.org The S1 pocket of trypsin typically contains a negatively charged aspartic acid residue (Asp189), which forms an electrostatic interaction with the positively charged side chain of arginine in the substrate. nih.gov Consequently, Ac-Phe-Arg-OEt AcOH, with arginine at the P1 position, is a recognized substrate for trypsin and trypsin-like enzymes. wikipedia.orgnih.gov The hydrolysis occurs at the peptide bond C-terminal to the arginine residue. Studies have shown that trypsin-like proteases from various sources, including bovine and salmon, demonstrate activity towards substrates with arginine at the P1 position. nih.gov The presence of an acetylated N-terminus can be favorable for the ester component in reactions catalyzed by trypsin. mdpi.com

Chymotrypsin and Chymotrypsin-like Enzymes: In contrast to trypsin, chymotrypsin-like proteases have a more hydrophobic S1 pocket. wikipedia.org This structural feature results in a preference for cleaving peptide bonds after large, hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan. wikipedia.org While Ac-Phe-Arg-OEt AcOH contains a phenylalanine residue, it is at the P2 position, not the preferred P1 position for chymotrypsin cleavage. However, some chymotrypsin preparations may exhibit low levels of activity towards this substrate, potentially due to broader specificity or the presence of trace contaminating proteases. expasy.org Generally, for efficient cleavage by chymotrypsin, the phenylalanine residue would need to be at the P1 position. mdpi.com The enzyme favors an acetylated N-terminus for the ester component of its substrates. mdpi.com

Investigations into Esterase Activity and Hydrolysis of the Ethyl Ester Moiety

Many proteases, in addition to their primary peptidase activity, also exhibit esterase activity, meaning they can hydrolyze ester bonds. The ethyl ester moiety of Ac-Phe-Arg-OEt AcOH makes it a substrate for investigating this particular enzymatic function.

The hydrolysis of the ethyl ester bond is a key reaction catalyzed by these enzymes, and it has been demonstrated that the cleavage occurs at the acyl-carbon-ethereal oxygen bond. researchgate.net This esterase activity has been observed in various proteases, including trypsin, chymotrypsin, and kallikreins. core.ac.ukescholarship.org For instance, human urinary kallikrein has been shown to rapidly hydrolyze Ac-Phe-Arg-OEt, making it a highly sensitive substrate for assaying this enzyme's activity. core.ac.uk Similarly, certain arginine ester hydrolases from snake venom have been shown to hydrolyze acetylphenylalanylarginine methyl ester, a closely related compound. nih.gov The esterase activity of some proteases can be influenced by the N-terminal protecting group and the amino acid sequence of the substrate. researchgate.net

Kinetic Parameters of Enzymatic Reactions Involving Ac-Phe-Arg-OEt AcOH

The study of kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provides quantitative insights into the efficiency and affinity of an enzyme for its substrate. While specific kinetic data for Ac-Phe-Arg-OEt AcOH is not always readily available in compiled formats, the principles of enzyme kinetics with related substrates offer valuable context.

For trypsin and trypsin-like enzymes, the Km value for substrates with arginine at the P1 position is indicative of the affinity of the enzyme for that substrate. A lower Km value suggests a higher affinity. The kcat value reflects the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

For related substrates, kinetic parameters have been determined. For example, the Km values for arginine ester hydrolases with acetylphenylalanylarginine methyl ester have been determined. nih.gov Similarly, kinetic parameters for the tryptic hydrolysis of various acyl-arginyl-p-nitroanilides have been synthesized and studied. nih.gov The length and composition of the peptide chain, as well as the nature of the acyl group, can significantly influence these kinetic parameters. nih.gov For instance, extending the substrate from a di- to a tripeptidyl-p-nitroanilide did not always lead to a large change in kinetic parameters for trypsin. nih.gov

Table of Kinetic Parameters for Related Substrates

| Enzyme | Substrate | Km (mM) | Reference |

|---|---|---|---|

| Alkaline Protease Ia | Ac-Phe-OEt | 66.7 | tandfonline.com |

| Alkaline Protease Ia | Ac-Tyr-OEt | 50.0 | tandfonline.com |

| Alkaline Protease Ia | Bz-Arg-OEt | 26.3 | tandfonline.com |

| Arginine Ester Hydrolase AAEI | α-N-benzoyl-L-arginine ethyl ester | N/A | nih.gov |

| Arginine Ester Hydrolase AAEI | acetylphenylalanylarginine methyl ester | N/A | nih.gov |

| Arginine Ester Hydrolase AAEII | α-N-benzoyl-L-arginine ethyl ester | N/A | nih.gov |

| Arginine Ester Hydrolase AAEII | acetylphenylalanylarginine methyl ester | N/A | nih.gov |

Modulation of Enzyme Activity by Ac-Phe-Arg-OEt AcOH and its Derivatives

Ac-Phe-Arg-OEt AcOH and its derivatives can act as competitive inhibitors for certain proteases. By binding to the active site of an enzyme, these compounds can prevent the binding and cleavage of the natural substrate, thereby modulating the enzyme's activity. This inhibitory effect is dependent on the concentration of the compound and its affinity for the enzyme's active site. For example, derivatives where the cleavable ester or amide bond is replaced with a non-hydrolyzable group, such as a chloromethyl ketone, can act as irreversible inhibitors. researchgate.net

Role in Protein-Protein and Peptide-Protein Interaction Studies

The specific recognition of the arginine residue in Ac-Phe-Arg-OEt AcOH by trypsin-like proteases makes it a useful tool for studying protein-protein and peptide-protein interactions. It can be used in competitive binding assays to identify or characterize other molecules that bind to the same site on a protease. Furthermore, by understanding how this small peptide derivative interacts with an enzyme's active site, researchers can gain insights into the more complex interactions between proteins.

Biological Processes Facilitated by Ac-Phe-Arg-OEt AcOH in Research Systems

In a research context, Ac-Phe-Arg-OEt AcOH facilitates the study of various biological processes by allowing for the sensitive detection and characterization of specific protease activities. For example, its hydrolysis can be monitored to measure the activity of kallikreins, enzymes involved in the regulation of blood pressure and inflammation. core.ac.uk The compound is also utilized in the development of drug delivery systems and in biochemical research to understand protein interactions and functions. chemimpex.com Furthermore, it has applications in studying the activation of zymogens, the inactive precursors of proteases, a critical process in many physiological pathways. nih.gov

Molecular Mechanisms and Preclinical Research Applications of Ac Phe Arg Oet Acoh and Derived Peptidomimetics

Ligand-Receptor Interaction Studies

The Phenylalanine-Arginine (Phe-Arg) sequence is a recurring motif in the design of peptide-based ligands targeting several G protein-coupled receptors (GPCRs). The specific arrangement of the aromatic side chain of phenylalanine and the basic guanidinium (B1211019) group of arginine allows for critical interactions with receptor binding pockets, influencing affinity and functional activity.

Melanocortin Receptor (MC1R) Targeted Imaging and Ligand Design Research

The melanocortin 1 receptor (MC1R) is a key regulator of skin pigmentation and is highly expressed in the majority of malignant melanomas, making it an attractive target for molecular imaging and therapy. The endogenous ligands for MC1R, the melanocyte-stimulating hormones (MSH), contain the core pharmacophore sequence His-Phe-Arg-Trp, which is essential for receptor binding and activation. snmjournals.orgmdpi.com

Research has focused on creating smaller, more stable synthetic analogues that retain high affinity for MC1R. The tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2, which incorporates the D-isomer of Phenylalanine to increase stability, has been identified as a prototype agonist for both human MC1R and MC4R. acs.orgnih.gov Further studies have shown that even smaller fragments, such as tripeptides, can be designed to target these receptors, underscoring the importance of the Phe-Arg-Trp sequence. acs.org For instance, the tripeptide Ac-D-Phe-Arg-Trp-NH2 was found to bind to the human MC4R. acs.orgnih.gov

These findings highlight that the Phe-Arg dipeptide unit, as found in Ac-Phe-Arg-OEt AcOH, is a crucial component of the melanocortin pharmacophore. The development of radiolabeled MC1R ligands, such as 18F-FB-NAPamide (Ac-Nle-Asp-His-D-Phe-Arg-Trp-Gly-Lys-NH2), for positron emission tomography (PET) imaging of melanoma further demonstrates the utility of this structural motif in creating diagnostic tools. nih.gov

| Compound Name | Receptor Target | Reported Affinity/Activity |

| Ac-His-D-Phe-Arg-Trp-NH2 | hMC1R | 0.6 µM (Ki) acs.orgnih.gov |

| Ac-His-D-Phe-Arg-Trp-NH2 | hMC4R | 1.2 µM (Ki) acs.orgnih.gov |

| Ac-D-Phe-Arg-Trp-NH2 | hMC4R | 2.0 µM (Ki) acs.orgnih.gov |

| 19F-FB-NAPamide | MC1R | 7.2 nM (IC50) nih.gov |

| c[NH-NO2-C6H3-CO-His-DPhe-Arg-Trp-Lys]-Lys-NH2 (CycN-K6) | MC1R | 155 nM (IC50) mdpi.com |

Nociceptin/Orphanin FQ (NOP) Receptor Agonism/Antagonism Research

The Nociceptin/Orphanin FQ (N/OFQ) system, consisting of the NOP receptor (a non-classical opioid receptor) and its endogenous peptide ligand N/OFQ, is implicated in a wide range of physiological functions, including pain modulation, anxiety, and reward. nih.govmdpi.com The development of potent and selective NOP receptor ligands is a key area of research for potential therapeutics.

Structure-activity relationship studies have led to the design of powerful NOP ligands by modifying the native N/OFQ peptide sequence. A key strategy involves the introduction of basic amino acids, such as Arginine (Arg) and Lysine (B10760008) (Lys), at the C-terminus, which has been shown to enhance ligand potency. nih.govacs.org

For example, the peptide [Nphe1, Arg14, Lys15]N/OFQ-NH2 (UFP-101) is a potent and selective NOP receptor antagonist. mdpi.com Conversely, the related peptide [(pF)Phe4,Arg14,Lys15]N/OFQ-NH2 (UFP-102) is a full agonist at NOP receptors and is approximately five times more potent than the endogenous N/OFQ. nih.gov These examples, while more complex than a simple dipeptide, demonstrate the critical role of arginine in achieving high-potency interactions with the NOP receptor. Peptidomimetic building blocks containing arginine, such as the core structure of Ac-Phe-Arg-OEt, are therefore essential tools in the synthesis of these advanced research compounds.

| Compound Name | Receptor Target | Reported Affinity/Activity |

| [Nphe1, Arg14, Lys15]N/OFQ-NH2 (UFP-101) | NOP | Antagonist (pA2 = 6.7) mdpi.comnih.gov |

| [(pF)Phe4,Arg14,Lys15]N/OFQ-NH2 (UFP-102) | NOP | Full Agonist (EC50 = 11 nM) nih.gov |

| [Phe1Ψ(CH2NH)Gly2,(pF)Phe4,Arg14,Lys15]N/OFQ-NH2 | NOP | Partial Agonist nih.govacs.org |

Complement C5a Receptor Antagonism and Anti-inflammatory Research

The complement component C5a is a potent inflammatory peptide that signals through the C5a receptor 1 (C5aR1, or CD88). nih.govacs.org This signaling axis is a major driver of inflammatory responses, and its dysregulation is implicated in numerous diseases. Consequently, the development of C5aR1 antagonists is of significant therapeutic interest.

A highly successful peptidomimetic antagonist of C5aR1 is the cyclic hexapeptide PMX53, which has the sequence Ac-Phe-[Orn-Pro-d-Cha-Trp-Arg]. nih.govresearchgate.net This compound was designed to mimic the C-terminal region of C5a and incorporates the N-acetylated phenylalanine (Ac-Phe) at the N-terminus and an arginine (Arg) residue within its macrocyclic structure. PMX53 is a potent, non-competitive antagonist of C5aR1, with an IC50 value of approximately 20 nM for inhibiting C5a binding. medchemexpress.comrndsystems.com

Preclinical studies have extensively used PMX53 as a pharmacological tool to demonstrate the anti-inflammatory potential of C5aR1 blockade in a wide variety of disease models, including acute cystitis and diabetic kidney disease. mdpi.comfrontiersin.org The development of PMX53 and its analogues, such as the more lipophilic PMX205, showcases how a foundational Ac-Phe...Arg motif can be elaborated into a potent, cyclized peptidomimetic with significant preclinical efficacy. nih.govresearchgate.net

| Compound Name | Receptor Target | Reported Affinity/Activity |

| PMX53 (Ac-Phe-[Orn-Pro-d-Cha-Trp-Arg]) | C5aR1 (CD88) | IC50 ≈ 20-240 nM medchemexpress.com |

| PMX205 (Hydrocinnamate-[Orn-Pro-dCha-Trp-Arg]) | C5aR1 (CD88) | Enhanced in vivo potency compared to PMX53 researchgate.net |

Opioid Receptor Ligand Development and Mechanistic Studies

The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) receptors, is the primary target for the most effective pain medications. researchgate.net Peptide-based ligands, inspired by endogenous opioid peptides like enkephalins and dermorphins, have been instrumental in understanding opioid pharmacology.

Research into dermorphin, a µ-selective opioid peptide, has led to the development of highly potent tetrapeptide and tripeptide analogues. A key modification has been the substitution of the second amino acid with D-Arginine, which enhances both potency and enzymatic stability. nih.gov Analogues such as H-Tyr-D-Arg-Phe-NHCH3 and H-Tyr-D-Arg-Phe-N(CH3)2 are potent and selective µ-opioid receptor agonists. nih.gov The tetrapeptide DALDA (Tyr-D-Arg-Phe-Lys-NH2) is another potent and highly selective µ-agonist. google.com

These examples underscore the significance of the Tyr-D-Arg-Phe sequence as a core pharmacophore for µ-opioid activity. The D-Arg-Phe dipeptide unit, a stereoisomeric variation of the structure found in Ac-Phe-Arg-OEt, is critical for this high-affinity interaction. This line of research demonstrates how modifications of the Phe-Arg scaffold are central to the design of novel opioid receptor ligands with specific selectivity profiles and improved pharmacological properties. acs.orgcapes.gov.br

| Compound Name | Receptor Target | Reported Activity |

| H-Tyr-D-Arg-Phe-NHCH3 | µ-opioid | Potent and selective agonist nih.gov |

| H-Tyr-D-Arg-Phe-N(CH3)2 | µ-opioid | Potent and selective agonist nih.gov |

| DALDA (Tyr-D-Arg-Phe-Lys-NH2) | µ-opioid | Potent and selective agonist google.com |

| ADAMB (Nα-amidino-Tyr-D-Arg-Phe-MeβAla-OH) | µ-opioid | Potent oral antinociceptive activity acs.org |

Enzyme Inhibition Research and Target Identification

While peptide-based molecules are extensively studied as receptor ligands, their application in enzyme inhibition is also a significant field of research. The structural features of amino acids can be exploited to design inhibitors that fit into the active sites of enzymes.

Investigations into Carbonic Anhydrase Isoform Specificity

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and inhibitors of CAs are used clinically as diuretics and for the treatment of glaucoma. The primary class of CA inhibitors consists of aromatic and heterocyclic sulfonamides.

Research into alternative classes of CA inhibitors is ongoing. While the vast majority of potent inhibitors are based on the sulfonamide group, studies have explored other chemical scaffolds, including those incorporating amino acids. nih.govresearchgate.net For instance, L- and D-Phenylalanine have been identified as carbonic anhydrase activators, binding directly within the enzyme's active site. researchgate.net Other research has focused on conjugating known inhibitor pharmacophores, like sulfonamides, to amino acids or peptides to improve properties such as solubility or to target the inhibitor to specific tissues. diva-portal.org

However, the scientific literature does not currently contain significant research investigating Ac-Phe-Arg-OEt AcOH or its direct peptidomimetic derivatives as specific inhibitors of carbonic anhydrase isoforms. The dominant research direction for CA inhibition remains focused on non-peptidic, sulfonamide-based compounds.

Beta-Secretase Inhibition Research

Beta-secretase 1 (BACE1) is a primary therapeutic target in Alzheimer's disease, as it initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides. nih.govnih.gov The inhibition of BACE1 is a key strategy to reduce Aβ production and the subsequent formation of amyloid plaques. nih.govresearchgate.net

While Ac-Phe-Arg-OEt AcOH itself has not been a primary focus of BACE1 inhibition studies, the field has seen extensive development of both peptidomimetic and non-peptidic BACE1 inhibitors. nih.govcore.ac.uk Early inhibitors were often based on the sequence of the APP cleavage site, incorporating transition-state isosteres to block the enzyme's active site. researchgate.net However, these peptidic inhibitors often suffered from poor pharmacokinetic properties, such as low oral bioavailability and inability to cross the blood-brain barrier. core.ac.uk

This has shifted the focus towards developing small, non-peptidic molecules that can overcome these limitations. nih.gov Research in this area has led to the identification of potent BACE1 inhibitors, some of which have advanced to clinical trials. nih.gov For example, various phenolic compounds like quercetin (B1663063) and epigallocatechin gallate (EGCG) have been investigated for their BACE1 inhibitory activity. mdpi.com The development of multi-target-directed ligands, which can inhibit BACE1, cholinesterases, and Aβ aggregation simultaneously, represents another promising therapeutic approach for the multifactorial nature of Alzheimer's disease. unibo.it

Anti-Aggregative Properties in Neurodegenerative Disease Models (e.g., Amyloid-β Aggregation)

The aggregation of proteins, such as the amyloid-β (Aβ) peptide, is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's. google.comnih.gov Consequently, inhibiting this aggregation process is a major therapeutic goal. The Aβ peptide is generated from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases. nih.gov

Research into anti-aggregative agents has explored a wide range of molecules. While there is limited direct research on Ac-Phe-Arg-OEt AcOH for this application, the components of the peptide, phenylalanine and arginine, are relevant. For example, methods have been disclosed for inhibiting the galectin-3-mediated amyloid aggregation of various proteins, including phenylalanine itself. google.com

The general strategy for combating amyloid aggregation involves designing molecules that can interfere with the self-association of Aβ monomers into toxic oligomers and fibrils. chemrxiv.org This can be achieved by molecules that bind to Aβ and stabilize its non-aggregating conformation or that redirect the aggregation pathway towards non-toxic species. The kinetics of fibril formation are often studied using assays like the Thioflavin T (ThT) binding assay, which detects the formation of amyloid fibrils. nih.gov Multifunctional compounds are being designed to not only inhibit Aβ aggregation but also to chelate metal ions like copper and zinc, which are known to promote aggregation and oxidative stress. chemrxiv.org

Antimicrobial Activity Studies of Ac-Phe-Arg-OEt AcOH Analogues

The rise of antibiotic resistance has spurred research into new antimicrobial agents, with antimicrobial peptides (AMPs) and their mimics emerging as a promising class. mdpi.comresearchgate.net Many natural AMPs are rich in cationic residues, such as arginine, which facilitates interaction with negatively charged bacterial membranes.

Analogues derived from the Ac-Phe-Arg-OEt scaffold are logical candidates for antimicrobial studies due to the presence of the arginine residue. Research has shown that designing Arg-rich peptide analogs can lead to potent antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria. nih.gov For example, analogs designed from the C-terminal loop region of American oyster defensin, which is rich in arginine, exhibited potent antimicrobial effects. nih.gov

To improve the therapeutic potential of peptide-based agents, which can be limited by poor stability, various modifications are explored. Strategies include N-methylation of the peptide backbone or the conjugation of fatty acids (lipopeptides) to enhance stability against proteases and improve antimicrobial potency. researchgate.net Studies on analogs of the antimicrobial peptide Anoplin showed that such modifications significantly increased stability and maintained potent antimicrobial activity, even in the presence of physiological salts and serum. researchgate.net The mechanism of action for many of these peptides involves the disruption of the bacterial cell membrane. researchgate.net

| Peptide/Analogue Class | Target Organisms | Key Modifications | Findings |

| Arg-Rich Analogs (from AOD) | Gram-positive & Gram-negative bacteria, C. albicans | Arginine insertion | Potent antimicrobial activity, likely acting on intracellular targets. nih.gov |

| Anoplin Analogs | E. coli, P. aeruginosa, S. aureus | N-methylation, Fatty acid conjugation | Greatly enhanced stability against proteolysis and potent membrane-disrupting activity. researchgate.net |

| Apidaecin Derivatives | E. coli | C-terminal modification, Unnatural amino acids | Modifications at the C-terminus and specific residue substitutions are critical for activity. nih.gov |

This table presents data on antimicrobial activities of various arginine-containing peptide analogues.

Development of Peptidomimetics for Enhanced Bioactivity and Specificity

While peptides are excellent starting points for drug discovery due to their high specificity and potency, they often possess poor pharmacological properties, including low metabolic stability and oral bioavailability. nih.gov Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved drug-like characteristics. mdpi.com

The Ac-Phe-Arg-OEt structure can be systematically modified to generate peptidomimetics. researchgate.net Common strategies include:

Backbone Modification: Replacing the standard amide bonds with more stable linkages or incorporating non-natural building blocks like N-alkylated glycines (peptoids) or β-amino acids. mdpi.comnih.gov These changes can confer significant resistance to enzymatic degradation.

Side Chain Modification: Introducing unnatural amino acids to explore new interactions with the target protein or to enhance stability. researchgate.net Fluorination is one such strategy used to tune biological properties. rsc.org

Cyclization: Constraining the peptide's conformation by cyclization can lead to increased receptor affinity, selectivity, and proteolytic stability. rsc.org

Warhead Incorporation: For enzyme inhibitors, replacing a labile group like an ester with a reactive "warhead" (e.g., nitrile, aldehyde, vinyl sulfone) can create potent covalent inhibitors. acs.orgresearchgate.netuq.edu.au This approach is widely used in developing inhibitors for cysteine proteases like cathepsins. researchgate.net

These peptidomimetic strategies allow for the systematic optimization of lead compounds. By creating libraries of analogs with diverse modifications, researchers can perform detailed structure-activity relationship (SAR) studies to identify candidates with enhanced bioactivity and specificity for targets ranging from proteases to cell surface receptors. nih.govresearchgate.net

Advanced Research Techniques and Methodologies for Ac Phe Arg Oet Acoh Characterization and Study

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural and conformational properties of peptides like Ac-Phe-Arg-OEt AcOH in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. For Ac-Phe-Arg-OEt AcOH, 1D and 2D NMR experiments provide detailed information about its conformational preferences.

Detailed Research Findings:

One-dimensional ¹H NMR spectra offer initial insights into the peptide's structure, with chemical shifts of amide and alpha-protons being particularly sensitive to the local chemical environment and secondary structure. scilit.com For peptides containing a D-phenylalanine residue, studies have shown that the aromatic ring can fold back over the adjacent residue, a conformation that is not observed in the corresponding L-phenylalanine peptides. scilit.com This highlights the profound impact of stereochemistry on peptide conformation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed for complete resonance assignment and spatial proximity mapping.

COSY and TOCSY: These experiments establish through-bond scalar couplings, allowing for the identification of amino acid spin systems. For Ac-Phe-Arg-OEt AcOH, this would involve tracing the connectivity from the amide proton (NH) to the alpha-proton (αH) and then to the side-chain protons of both the Phenylalanine and Arginine residues. uzh.ch

NOESY: This technique identifies through-space proximities between protons that are close to each other (< 5 Å), providing crucial distance restraints for structure calculation. In aqueous solutions, peptides can adopt structured conformations, and NOESY experiments can reveal these, such as turns centered around specific residues. nih.gov For Ac-Phe-Arg-OEt AcOH, NOEs between the Phe and Arg residues would define their relative orientation.

The analysis of NMR data, including chemical shifts, coupling constants, and NOEs, allows for the calculation of a family of solution structures that represent the conformational ensemble of the peptide. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shifts for a Phe-Arg Dipeptide Fragment in DMSO-d₆ Note: This table presents typical chemical shift ranges for Phe-Arg containing peptides and is for illustrative purposes.

| Proton | Phenylalanine (Phe) | Arginine (Arg) |

|---|---|---|

| NH | ~8.2 ppm | ~8.0 ppm |

| αH | ~4.5 ppm | ~4.2 ppm |

| βH | ~2.9, 3.1 ppm | ~1.6, 1.8 ppm |

| γH | - | ~1.5 ppm |

| δH | - | ~3.1 ppm |

| Aromatic | ~7.2-7.3 ppm | - |

| Guanidinium (B1211019) NH | - | ~7.1, 7.5 ppm |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net The peptide backbone is the primary chromophore in the far-UV region (190-250 nm), and its conformation dictates the resulting CD spectrum.

Detailed Research Findings:

For a small, flexible peptide like Ac-Phe-Arg-OEt AcOH, the CD spectrum is often characteristic of a random coil conformation, which is distinguished by a strong negative band near 200 nm. scispace.com However, the presence of aromatic residues like phenylalanine can contribute to the CD signal. rsc.org

Studies on short peptides have shown that the stereochemistry of the amino acids can significantly influence the supramolecular chirality, which is reflected in the CD spectra. researchgate.net For instance, the CD spectra of heterochiral Phe-Phe-Val tripeptides reveal that the chirality of the supramolecular arrangements is dictated by the stereoconfiguration of the central amino acid. researchgate.net While Ac-Phe-Arg-OEt AcOH itself is unlikely to form extensive secondary structures like α-helices or β-sheets in isolation, its CD spectrum provides a baseline for studying conformational changes upon binding to a target protein. Any induced structure upon binding would result in a significant change in the CD signal, providing evidence of a binding event and the nature of the bound conformation. nih.gov

Table 2: Typical CD Spectral Features for Different Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208 nm, Positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm |

| Random Coil | Strong negative band near 198 nm |

Mass Spectrometry (MS), including HRMS and LC-ESI-MS, for Structural Confirmation

Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and sequence of peptides. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition.

Detailed Research Findings:

For Ac-Phe-Arg-OEt AcOH, Electrospray Ionization (ESI) is a common soft ionization technique that allows the intact peptide to be transferred into the gas phase as a charged ion. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. The acetylation of the N-terminus is known to improve the fragmentation of peptides in tandem mass spectrometry (MS/MS). researchgate.netmdpi.com

In MS/MS experiments (e.g., collision-induced dissociation or CID), the precursor ion is fragmented, and the resulting product ions provide sequence information. The fragmentation of acetylated peptides typically yields a prominent series of b- and y-ions. The presence of an N-terminal acetyl group often enhances the formation of b₁-ions, which can aid in sequence validation. researchgate.net The arginine residue, due to its basic guanidinium group, can influence the fragmentation pattern, often leading to charge-remote fragmentation. rsc.org

Liquid Chromatography coupled with ESI-MS (LC-ESI-MS) is a powerful combination that allows for the separation of the peptide from impurities prior to mass analysis, ensuring that the measured mass corresponds to the pure compound. nih.gov

Table 3: Expected HRMS and MS/MS Fragmentation Ions for Ac-Phe-Arg-OEt Note: Masses are monoisotopic and calculated for the protonated species.

| Ion Type | Sequence Fragment | Expected m/z |

|---|---|---|

| Precursor [M+H]⁺ | Ac-Phe-Arg-OEt | 392.2292 |

| b₁-ion | Ac- | 44.0262 |

| b₂-ion | Ac-Phe- | 191.0866 |

| y₁-ion | Arg-OEt | 203.1452 |

| y₂-ion | Phe-Arg-OEt | 350.2081 |

Chromatographic Separation and Purification Methodologies: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for the purification and analysis of synthetic peptides like Ac-Phe-Arg-OEt AcOH. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. researchgate.net

Detailed Research Findings:

In RP-HPLC, the separation is based on the hydrophobicity of the peptide. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), containing an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column.

Structural Biology Approaches

X-ray Crystallography for Protein-Peptide Complex Structure Determination

While determining the crystal structure of a small, flexible peptide like Ac-Phe-Arg-OEt AcOH alone is challenging, X-ray crystallography is a powerful technique to determine its structure when bound to a protein target.

Detailed Research Findings:

A highly relevant example is the co-crystallization of thrombin with peptide inhibitors. The crystal structure of human α-thrombin in complex with the closely related inhibitor D-Phe-Pro-Arg chloromethylketone has been solved to high resolution (1.9 Å). drugbank.comnih.gov These structures reveal the precise interactions between the peptide and the enzyme's active site.

If Ac-Phe-Arg-OEt AcOH were to be co-crystallized with a target protein like thrombin, the resulting electron density map would allow for the modeling of the peptide's bound conformation. nih.govresearchgate.net This would provide atomic-level details of the hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the complex. For instance, the arginine side chain would be expected to occupy the S1 specificity pocket of trypsin-like proteases, forming salt bridges with an aspartate residue at the bottom of the pocket. The phenylalanine side chain would likely occupy a hydrophobic pocket on the enzyme surface. Such structural information is invaluable for structure-based drug design and for understanding the molecular basis of enzyme specificity. drugbank.com

Computational Modeling and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful in silico tools for predicting and analyzing the interactions between a ligand, such as Ac-Phe-Arg-OEt, and its biological target. temple.eduacs.orgresearchgate.netscispace.com These methods provide insights into the binding modes, conformational changes, and energetic landscapes of the ligand-receptor complex at an atomic level.

Key Applications in Ac-Phe-Arg-OEt Research:

Binding Site Prediction and Characterization: Computational docking studies can predict the most probable binding site of Ac-Phe-Arg-OEt on a target protein. By analyzing the amino acid composition and topography of the binding pocket, researchers can understand the key residues involved in the interaction. For instance, studies on similar arginine-containing peptides have highlighted the importance of interactions with acidic residues like aspartate and glutamate (B1630785) within the binding pocket. acs.org

Conformational Analysis: MD simulations can track the dynamic changes in the conformation of both the peptide and the target protein upon binding. researchgate.netnih.gov This is crucial for understanding the induced-fit mechanisms and the stability of the resulting complex. Simulations can reveal how the flexibility of the Phe and Arg side chains contributes to optimal binding.

Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) can be used to calculate the binding free energy of the Ac-Phe-Arg-OEt-target complex. This provides a quantitative measure of the binding affinity and can be used to compare the potency of different peptide analogues.

Solvent Effects: MD simulations explicitly model the surrounding solvent molecules, allowing for a detailed analysis of how water molecules mediate or influence the ligand-target interaction. acs.org

A hypothetical molecular dynamics simulation of Ac-Phe-Arg-OEt interacting with a model serine protease could reveal the following:

| Simulation Parameter | Observation | Implication |

| RMSD of Peptide Backbone | Low fluctuation after initial equilibration | Stable binding conformation |

| Key Interacting Residues | Hydrogen bonds between Arg guanidinium group and Asp189; Hydrophobic interactions of Phe with a hydrophobic pocket | Specificity and high affinity for the target |

| Water Bridging | Water molecules mediating interaction between peptide and distant residues | Contribution of solvent to binding affinity |

| Conformational Changes | Minor adjustments in the enzyme's active site upon peptide binding | Induced-fit mechanism |

This table represents hypothetical data for illustrative purposes.

Bioactivity and Preclinical Evaluation Assays

The biological activity and preclinical efficacy of Ac-Phe-Arg-OEt AcOH are assessed through a tiered approach, starting from in vitro assays and progressing to in vivo models.

Ac-Phe-Arg-OEt is often used as a substrate for various proteases, particularly trypsin-like serine proteases, due to the presence of the arginine residue which is a key recognition site for these enzymes. dcu.ietandfonline.comresearchgate.net

Kinetic Analysis of Substrate Hydrolysis:

Enzyme assays are performed to determine the kinetic parameters of the hydrolysis of Ac-Phe-Arg-OEt by a specific enzyme. nih.govnih.gov This typically involves monitoring the rate of product formation over time using techniques like spectrophotometry or fluorometry. The Michaelis-Menten model is often applied to determine the Michaelis constant (Km) and the catalytic rate constant (kcat).

Km: Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

kcat: Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

kcat/Km: This ratio is a measure of the enzyme's catalytic efficiency. acs.org

Example of Kinetic Data for a Trypsin-like Protease:

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Ac-Phe-Arg-OEt | 50 | 100 | 2 x 10⁶ |

| Chromogenic Substrate | 200 | 50 | 2.5 x 10⁵ |

This table contains hypothetical data for illustrative purposes.

These assays are crucial for understanding the substrate specificity of proteases and for screening potential enzyme inhibitors. tandfonline.comacs.org

If Ac-Phe-Arg-OEt or its derivatives are being investigated as ligands for cell surface receptors, a variety of cell-based assays are employed. nih.gov

Receptor Binding Assays: These assays quantify the affinity of the peptide for its target receptor. nih.govnih.gov This is often done using radiolabeled ligands in competitive binding experiments. The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the unlabeled peptide required to displace 50% of the radiolabeled ligand. The inhibition constant (Ki) can then be calculated from the IC50 value.

Signal Transduction Assays: Upon binding to a G-protein coupled receptor (GPCR), a ligand can trigger downstream signaling pathways, such as the production of second messengers like cyclic AMP (cAMP). arizona.eduacs.orgacs.org The ability of Ac-Phe-Arg-OEt analogues to stimulate or inhibit these pathways can be measured using techniques like immunoassays or reporter gene assays.

Functional Assays: These assays measure the ultimate physiological response of the cell to the peptide. This could include assays for cell viability, proliferation, or migration. google.com

To evaluate the efficacy and target engagement of Ac-Phe-Arg-OEt derivatives in a living organism, non-human animal models are utilized. vertex.spb.rumdpi.comsnmjournals.org The choice of animal model depends on the specific disease or biological process being studied.

Efficacy Studies: These studies assess the therapeutic effect of the peptide in a disease model. For example, if the peptide is being developed as an anti-inflammatory agent, its ability to reduce inflammation in an animal model of arthritis would be evaluated. snmjournals.org

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. PD studies correlate the concentration of the compound with its observed effect.

Target Engagement Studies: These studies confirm that the peptide is interacting with its intended target in vivo. This can be achieved through techniques like ex vivo autoradiography or by measuring downstream biomarkers of target activity.

Advanced imaging techniques like Positron Emission Tomography (PET) can be used to visualize and quantify the distribution of a radiolabeled version of Ac-Phe-Arg-OEt or its derivatives in vivo. nih.govthno.orgnih.govfrontiersin.orgiris-biotech.deacs.orgnih.govaapm.orgiaea.org

Applications of PET in Ac-Phe-Arg-OEt Research:

Targeted Drug Delivery: By conjugating a PET isotope (e.g., ⁶⁸Ga, ¹⁸F) to the peptide, researchers can track its accumulation at a specific target site, such as a tumor. nih.govacs.org This provides direct evidence of target engagement and can be used to optimize the delivery vehicle.

Dosimetry: PET imaging can be used to calculate the radiation dose delivered to different organs and tissues, which is a critical step in the development of radiopharmaceuticals.

Non-invasive Monitoring of Therapy: PET can be used to non-invasively monitor the response to a therapy that targets the same receptor as the radiolabeled peptide.

In Vivo Animal Model Studies (Non-Human) for Efficacy Assessment and Target Engagement

Statistical and Optimization Methodologies (e.g., Response Surface Methodology for Synthesis Optimization)

Statistical methods are crucial for the design of experiments and the analysis of data in all stages of research. Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. researchgate.netubc.ca

In the context of Ac-Phe-Arg-OEt AcOH, RSM can be applied to optimize its chemical synthesis. dcu.ieresearchgate.netgoogle.comresearchgate.net

Factors that can be optimized using RSM in peptide synthesis include:

Reaction Temperature

Reaction Time

pH

Concentration of Coupling Reagents

Solvent Composition researchgate.net

By systematically varying these factors and measuring the resulting yield and purity of the peptide, a mathematical model can be built to predict the optimal conditions for the synthesis. This leads to a more efficient and cost-effective production process.

Future Research Directions and Translational Potential of Ac Phe Arg Oet Acoh Derivatives

Exploration of Novel Peptide-Based Therapeutics and Diagnostic Agents

The unique structure of Ac-Phe-Arg-OEt AcOH, a derivative of phenylalanine and arginine, makes it a valuable building block in the synthesis of new peptide-based drugs and therapeutic agents. chemimpex.comchemimpex.com Its ability to mimic natural substrates offers insights into enzyme mechanisms and protein interactions, which is crucial for drug development. chemimpex.com Researchers are exploring its use in creating targeted therapies and in studying protein interactions and functions to understand various biological processes. chemimpex.com

In the realm of diagnostics, Ac-Phe-Arg-OEt AcOH and its analogues are being investigated for their potential in developing new diagnostic tools. chemimpex.comchemimpex.com Specifically, they are being explored for use in assays that depend on specific peptide interactions for accurate results. chemimpex.com The development of radiolabeled versions of similar peptide structures, for instance, allows for their use in advanced imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to detect and monitor diseases such as cancer. medsci.orgthno.orgnih.gov

Strategies for Enhancing Bioavailability and Proteolytic Stability of Ac-Phe-Arg-OEt AcOH Analogues

A significant hurdle for peptide-based therapeutics is their typically low bioavailability and susceptibility to degradation by proteases. Several strategies are being investigated to overcome these limitations for Ac-Phe-Arg-OEt AcOH analogues.

Structural Modifications:

Cyclization: Converting linear peptides into cyclic structures can enhance resistance to proteolysis and improve bioavailability. nih.gov This strategy has been shown to increase the stability and efficacy of various peptide drugs. nih.govnih.gov

Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with their D-isomers or other unnatural amino acids can make peptides less recognizable to proteases, thereby increasing their metabolic stability and oral bioavailability. nih.govnih.gov

Backbone Modifications: Alterations to the peptide backbone, such as N-methylation, can prevent proteolytic cleavage and improve the pharmacokinetic profile of the peptide. nih.govacs.orgresearchgate.net For example, N-methylation of the peptide backbone has been shown to significantly increase cell permeability. acs.org

Fluorination: The introduction of fluorine atoms into the peptide structure can enhance binding affinity and proteolytic stability. rsc.org For instance, replacing Phenylalanine with 4-fluorophenylalanine has been shown to increase inhibitory activity significantly. rsc.org

Pharmacokinetic Data on Modified Peptides

| Modification Strategy | Example Compound | Effect on Bioavailability/Stability | Reference |

| Backbone Methylation | Methylated H-Phe-Phe-NH2 analogues | Significantly increased cell permeability | acs.org |

| Cyclization | Cyclic peptide analogues of SP1–7 | Improved metabolic stability | acs.org |

| Fluorination | 4-F-Phe analog | 15-fold increase in inhibitory activity | rsc.org |

| Unnatural Amino Acids | D-amino acid substitution | Enhanced resistance to proteolysis | nih.govnih.gov |

Integration of Ac-Phe-Arg-OEt AcOH into Advanced Drug Delivery System Design Research

The properties of Ac-Phe-Arg-OEt AcOH make it a suitable candidate for incorporation into advanced drug delivery systems. chemimpex.comchemimpex.com These systems aim to enhance the bioavailability of therapeutic compounds, particularly in targeted therapies. chemimpex.com Peptide-based drug delivery systems can offer biocompatibility, high drug loading capacity, specific targeting, and stimuli-responsive drug release. researchgate.net

Research in this area focuses on designing peptide-based nanostructures, such as nanotubes, nanowires, and vesicles, which can encapsulate and deliver drugs to specific sites in the body. nih.gov The self-assembly properties of peptides containing motifs like diphenylalanine (Phe-Phe) are being harnessed to create these delivery vehicles. researchgate.netnih.gov

Application of Green Chemistry Principles in Scalable Peptide Synthesis

Traditional peptide synthesis methods often rely on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), generating significant chemical waste. researchgate.net The principles of green chemistry are being applied to develop more sustainable and environmentally friendly methods for synthesizing peptides like Ac-Phe-Arg-OEt AcOH.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing conventional solvents with greener alternatives such as propylene (B89431) carbonate or even water. researchgate.netcsic.es

Micellar Catalysis: Performing synthesis in water using designer surfactants that form micelles, which act as nanoreactors. This approach dramatically reduces the environmental impact of peptide synthesis. greentech.fr

Enzymatic Synthesis: Utilizing enzymes like proteases to catalyze the formation of peptide bonds. This method offers high stereoselectivity and milder reaction conditions compared to chemical synthesis. ubc.camdpi.comnih.gov

Comparison of Peptide Synthesis Methods

| Synthesis Method | Solvents/Catalysts | Environmental Impact | Reference |

| Traditional Solid-Phase Peptide Synthesis (SPPS) | DCM, DMF | High waste generation, toxic solvents | researchgate.net |

| Green SPPS | Propylene Carbonate, Water | Reduced waste and toxicity | researchgate.netcsic.es |

| Micellar Catalysis | Water, Designer Surfactants | Minimal organic solvent use | greentech.fr |

| Enzymatic Synthesis | Enzymes (e.g., Papain, Thermolysin) | Environmentally friendly, high selectivity | ubc.canih.gov |

Identification of Unexplored Biological Pathways and Molecular Targets for Ac-Phe-Arg-OEt AcOH

The versatility of Ac-Phe-Arg-OEt AcOH as a research tool stems from its ability to interact with various biological systems. chemimpex.com Future research will focus on identifying novel biological pathways and molecular targets for its derivatives. This involves screening these compounds against a wide range of receptors, enzymes, and other proteins to uncover new therapeutic opportunities.

For example, the core dipeptide structure (Phe-Arg) is found in various biologically active peptides that target a range of receptors, including those involved in pain, inflammation, and cancer. thno.orgnih.govacs.org By modifying the Ac-Phe-Arg-OEt AcOH scaffold, researchers can create libraries of compounds to probe these and other unexplored pathways. The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids like phenylalanine, is a fundamental process that provides the precursors for numerous bioactive compounds, highlighting the potential for discovering new activities of phenylalanine-containing peptides. researchgate.net

Advancements in Peptidomimetic Design to Overcome Biological Barriers

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and bioavailability. nih.govupc.edu The development of peptidomimetics based on the Ac-Phe-Arg-OEt AcOH structure is a key strategy to overcome the biological barriers faced by peptide drugs. researchgate.net

Strategies in peptidomimetic design include:

Scaffold-Based Design: Incorporating the key pharmacophoric elements of Ac-Phe-Arg-OEt AcOH onto a non-peptide scaffold to create small molecules with similar biological activity but better drug-like properties. upc.edu

Retro-Inverso Peptides: Reversing the chirality of amino acids and the direction of the peptide bonds to create peptides that are resistant to proteolysis while maintaining a similar side-chain topology. nih.gov

Peptoids: Oligomers of N-substituted glycines that are resistant to proteases and can be readily synthesized with a high degree of diversity. mdpi.com

These advanced design strategies hold the promise of transforming Ac-Phe-Arg-OEt AcOH from a simple peptide derivative into a new generation of effective and stable therapeutic agents.

Q & A

Basic Questions

Q. What experimental protocols are recommended for synthesizing Ac-Phe-Arg-Oet AcOH with high purity?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by reversed-phase HPLC purification. Characterize the compound using LC-MS (for molecular weight confirmation, e.g., expected MW = 602.7 g/mol with AcOH) and NMR spectroscopy to validate structural integrity. Purity should exceed 95% as verified by analytical HPLC .

Q. Which analytical techniques are essential for validating the structural and chemical properties of Ac-Phe-Arg-Oet AcOH?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight and detect impurities (e.g., free p-nitroaniline ≤0.5%) .

- NMR Spectroscopy : Assign peaks for acetyl (Ac), phenylalanine (Phe), and arginine (Arg) residues to confirm sequence.

- HPLC : Assess purity and stability under varying pH/temperature conditions .

Q. How should Ac-Phe-Arg-Oet AcOH be stored to maintain stability in laboratory settings?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. Post-reconstitution, aliquot and freeze at -80°C to avoid repeated freeze-thaw cycles. Stability exceeds three months under these conditions .

Advanced Research Questions

Q. How can researchers optimize kinetic assays using Ac-Phe-Arg-Oet AcOH as a substrate for protease activity studies?

- Methodological Answer :

- Assay Design : Use Michaelis-Menten kinetics with varying substrate concentrations (e.g., 0.01–1.0 mM) and monitor hydrolysis via spectrophotometry (e.g., pNA release at 405 nm).

- Buffer Optimization : Adjust pH (e.g., 7.4 for thrombin) and ionic strength (e.g., 150 mM NaCl) to match physiological conditions.

- Control Experiments : Include negative controls (e.g., enzyme inhibitors) to validate specificity. Address discrepancies in Km values by verifying enzyme activity and substrate degradation rates .

Q. What strategies resolve contradictory data in studies measuring Ac-Phe-Arg-Oet AcOH’s inhibition efficacy across enzyme isoforms?

- Methodological Answer :

- Comparative Analysis : Use isoform-specific inhibitors and parallel assays under identical conditions.

- Structural Modeling : Perform molecular docking to evaluate binding affinities across isoforms.

- Statistical Validation : Apply ANOVA or Bayesian analysis to assess significance of observed variations. Cross-reference findings with published Km values (e.g., 0.106 mM for specific proteases) .

Q. How can Ac-Phe-Arg-Oet AcOH be chemically modified to study structure-activity relationships (SAR) in protease substrates?

- Methodological Answer :

- Site-Specific Modifications : Introduce fluorogenic groups (e.g., AMC) at the cleavage site to enhance detection sensitivity.

- Backbone Alterations : Replace Phe with D-amino acids or non-natural residues to probe stereochemical effects.

- Validation : Test modified substrates against enzyme panels and correlate activity changes with structural data from X-ray crystallography or MD simulations .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in studies using Ac-Phe-Arg-Oet AcOH?

- Methodological Answer :

- Detailed Protocols : Document buffer compositions, instrument calibration (e.g., spectrophotometer wavelength accuracy), and lot numbers of reagents.

- Data Transparency : Report raw kinetic data (e.g., Vmax, Km) in supplementary materials. Use standardized formats for tables (Roman numerals, footnotes) and figures (high-resolution, color-free for print) .

- Reagent Validation : Include certificates of analysis (CoA) for substrate purity and MSDS documentation in appendices .

Integration with Broader Research

Q. How can Ac-Phe-Arg-Oet AcOH be incorporated into multidisciplinary studies (e.g., haemostasis or drug discovery)?

- Methodological Answer :

- Haemostasis Models : Use the compound in thrombin generation assays or platelet activation studies, correlating substrate cleavage with coagulation times.

- Drug Screening : Pair with high-throughput screening (HTS) platforms to identify protease inhibitors. Validate hits using SPR or ITC for binding kinetics.

- Translational Studies : Cross-reference results with clinical data (e.g., patient plasma samples) to assess pathological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.